molecular formula C8H17NO B6202433 rac-(1R,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol, trans CAS No. 1932558-09-2

rac-(1R,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol, trans

Cat. No. B6202433
CAS RN: 1932558-09-2
M. Wt: 143.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string and InChI key. For the similar compound “rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol”, the SMILES string is O[C@H]1C@@HNCCOC.Cl and the InChI key is GGSCGCIXIGGPDN-VTLYIQCISA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be described by its empirical formula, molecular weight, and form. For the similar compound “rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride”, the empirical formula is C9H20ClNO2, the molecular weight is 209.71, and it is a solid .

Safety and Hazards

The compound “rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride” has been classified as an eye irritant and skin irritant. The safety information includes the following precautionary statements: P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol, trans involves the reduction of a ketone intermediate using a chiral reducing agent.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Methylmagnesium bromide", "Benzophenone", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React cyclohexanone with methylamine to form racemic mixture of (1R,2S)-1-methyl-2-(methylamino)cyclohexan-1-ol and (1S,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol.", "Step 2: React the racemic mixture with benzophenone and methylmagnesium bromide to form a diastereomeric mixture of (1R,2S)-1-methyl-2-(methylamino)cyclohexan-1-ol-benzophenone and (1S,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol-benzophenone.", "Step 3: Reduce the diastereomeric mixture using a chiral reducing agent such as lithium aluminum hydride or sodium borohydride to form rac-(1R,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol.", "Step 4: Purify the product using a solvent such as ethyl acetate and recrystallize from methanol and water to obtain the trans isomer." ] }

CAS RN

1932558-09-2

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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